An In-Depth Technical Guide to 1-(2-Amino-5-tert-butylphenyl)ethan-1-one: Structure, Properties, and Synthetic Pathways
An In-Depth Technical Guide to 1-(2-Amino-5-tert-butylphenyl)ethan-1-one: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one, a substituted aromatic ketone of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from structurally analogous compounds and established chemical principles to present a detailed profile. This document covers the predicted physicochemical properties, a plausible synthetic route with mechanistic insights, and predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in its identification and characterization. The potential applications of this compound as a building block in drug discovery are also explored, drawing parallels with similar aminoacetophenone derivatives.
Introduction
Substituted aminoacetophenones are a critical class of intermediates in organic synthesis, serving as versatile precursors for a wide array of heterocyclic compounds and pharmacologically active molecules.[1] The unique arrangement of the amino and acetyl functional groups on the aromatic ring allows for diverse chemical transformations, making them valuable scaffolds in drug discovery. This guide focuses on 1-(2-Amino-5-tert-butylphenyl)ethan-1-one (CAS No. 126272-91-1), a member of this family featuring a bulky tert-butyl group. This substituent is often incorporated into drug candidates to enhance lipophilicity and modulate biological activity.[2]
This document aims to provide a detailed, albeit largely predictive, technical resource for researchers. The information presented is grounded in the well-established chemistry of analogous compounds, such as 1-(2-Amino-5-methylphenyl)ethanone, and fundamental principles of organic chemistry.[3][4]
Chemical Structure and Predicted Physicochemical Properties
The chemical structure of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one consists of an acetophenone core with an amino group at the ortho position and a tert-butyl group at the para position relative to the amino group.
Table 1: Predicted Physicochemical Properties of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₇NO | Based on structure |
| Molecular Weight | 191.27 g/mol | Calculated from formula |
| Appearance | Likely a yellow to brown solid or oil | Analogy with other aminoacetophenones |
| Melting Point | Not available | Expected to be a low-melting solid |
| Boiling Point | Not available | Higher than the methyl analogue |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, ethyl acetate); sparingly soluble in water | General solubility of similar organic compounds |
| pKa (of the amino group) | ~4-5 | Electron-withdrawing effect of the acetyl group decreases basicity compared to aniline |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one can be envisioned starting from the commercially available 4-tert-butylaniline. This multi-step synthesis involves a Friedel-Crafts acylation, followed by nitration and subsequent reduction of the nitro group. The rationale behind this proposed route is the regioselective control offered by the directing effects of the substituents on the aromatic ring.
Overall Synthetic Scheme
Caption: Proposed synthetic pathway for 1-(2-Amino-5-tert-butylphenyl)ethan-1-one.
Step-by-Step Experimental Protocol
Step 1: Protection of the Amino Group
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Rationale: The amino group of 4-tert-butylaniline is highly activating and can interfere with the subsequent Friedel-Crafts acylation. Therefore, it is protected as an acetamide to moderate its reactivity and prevent side reactions.
-
Procedure:
-
Dissolve 4-tert-butylaniline in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-tert-butylphenyl)acetamide.
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Step 2: Friedel-Crafts Acylation
-
Rationale: The Friedel-Crafts acylation introduces the acetyl group onto the aromatic ring.[5] The acetamido group is an ortho-, para-director, and the bulky tert-butyl group will sterically hinder the position ortho to it. Therefore, the acylation is expected to occur predominantly at the position ortho to the acetamido group.
-
Procedure:
-
Suspend anhydrous aluminum chloride (AlCl₃) in a dry, inert solvent like dichloromethane under an inert atmosphere.
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Cool the suspension in an ice bath.
-
Slowly add acetyl chloride to the suspension to form the acylium ion electrophile.
-
Add a solution of N-(4-tert-butylphenyl)acetamide in the same solvent dropwise to the reaction mixture.
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Stir the reaction at low temperature and then allow it to warm to room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude N-(5-tert-butyl-2-acetylphenyl)acetamide.
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Step 3: Deprotection of the Amino Group
-
Rationale: The final step involves the removal of the acetyl protecting group to regenerate the free amino group.
-
Procedure:
-
Reflux the crude N-(5-tert-butyl-2-acetylphenyl)acetamide in an aqueous solution of hydrochloric acid.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the free amine.
-
Extract the product with a suitable organic solvent like ethyl acetate.
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude 1-(2-Amino-5-tert-butylphenyl)ethan-1-one can be purified by column chromatography or recrystallization.
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Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one and comparison with structurally similar compounds.
¹H NMR Spectroscopy
Caption: Predicted ¹H NMR assignments for 1-(2-Amino-5-tert-butylphenyl)ethan-1-one.
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Aromatic Protons: The aromatic region is expected to show three signals corresponding to the three protons on the phenyl ring. The proton ortho to the acetyl group will be the most deshielded (~7.6 ppm, doublet). The proton meta to the acetyl group and ortho to the tert-butyl group will appear as a doublet of doublets around 7.2 ppm. The proton ortho to the amino group will be the most shielded (~6.7 ppm, doublet).
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Amino Protons: A broad singlet corresponding to the two amino protons is expected around 6.0 ppm. The chemical shift of this peak is dependent on the solvent and concentration.
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Acetyl Protons: A sharp singlet for the three protons of the acetyl group should appear around 2.5 ppm.
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tert-Butyl Protons: A sharp singlet integrating to nine protons for the tert-butyl group is predicted to be around 1.3 ppm.
¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~200 | C=O (ketone) | Typical chemical shift for a carbonyl carbon in a ketone. |
| ~150 | C-NH₂ | Aromatic carbon attached to the electron-donating amino group. |
| ~145 | C-C(CH₃)₃ | Aromatic carbon attached to the tert-butyl group. |
| ~130 | Ar-C (quaternary) | Quaternary aromatic carbon adjacent to the acetyl group. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~115 | Ar-CH | Aromatic methine carbon shielded by the amino group. |
| ~34 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~31 | -C(CH₃)₃ | Methyl carbons of the tert-butyl group. |
| ~28 | -COCH₃ | Methyl carbon of the acetyl group. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
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N-H Stretching: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C-H Stretching (Aromatic): Peaks slightly above 3000 cm⁻¹.
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C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ for the acetyl and tert-butyl groups.
-
C=O Stretching: A strong, sharp absorption band around 1660-1680 cm⁻¹ for the conjugated ketone.
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N-H Bending: A band in the region of 1590-1650 cm⁻¹.
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C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band around 1250-1350 cm⁻¹.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z = 191. The fragmentation pattern will likely be dominated by two major pathways:
-
Alpha-cleavage: Loss of a methyl radical (•CH₃) from the acetyl group to give a stable acylium ion at m/z = 176 (M-15), which would likely be the base peak.
-
Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring to give a fragment at m/z = 148 (M-43).
Applications in Drug Discovery
While specific biological activities for 1-(2-Amino-5-tert-butylphenyl)ethan-1-one have not been reported, its structural motifs are present in many biologically active compounds. Aminoacetophenones are key intermediates in the synthesis of various heterocyclic systems, including quinolines, quinazolines, and benzodiazepines, which are scaffolds for numerous drugs.[1][6]
Caption: Potential applications of 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in drug discovery.
The presence of the tert-butyl group can be advantageous in drug design by:
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Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.
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Enhancing Metabolic Stability: The bulky group can shield adjacent parts of the molecule from metabolic enzymes.
-
Improving Binding Affinity: The tert-butyl group can engage in favorable hydrophobic interactions within the binding pocket of a biological target.
Researchers can utilize 1-(2-Amino-5-tert-butylphenyl)ethan-1-one in diversity-oriented synthesis to generate libraries of novel compounds for screening against various therapeutic targets.[1]
Conclusion
1-(2-Amino-5-tert-butylphenyl)ethan-1-one is a substituted aminoacetophenone with significant potential as a building block in synthetic and medicinal chemistry. Although experimental data for this specific compound is scarce, this technical guide provides a robust, predictive framework for its properties, synthesis, and characterization based on established chemical principles and data from analogous molecules. The proposed synthetic route is logical and utilizes well-understood reactions, while the predicted spectroscopic data offers a valuable reference for its identification. The potential applications in drug discovery, leveraging the advantageous properties of the tert-butyl group, highlight the value of this compound for further investigation. It is the author's hope that this guide will serve as a valuable resource for researchers and stimulate further exploration of this promising chemical entity.
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